molecular formula C6H5BrClN B183919 5-Bromo-2-chloroaniline CAS No. 60811-17-8

5-Bromo-2-chloroaniline

Cat. No.: B183919
CAS No.: 60811-17-8
M. Wt: 206.47 g/mol
InChI Key: UGOLEPGQWYPIBR-UHFFFAOYSA-N
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Description

5-Bromo-2-chloroaniline: is an organic compound with the chemical formula C6H5BrClN . It is a derivative of aniline, where the hydrogen atoms at positions 5 and 2 on the benzene ring are substituted with bromine and chlorine atoms, respectively. This compound is known for its applications in various chemical processes, particularly in the synthesis of pharmaceuticals, agrochemicals, and dyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloroaniline typically involves a multi-step process:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but often employs optimized reaction conditions and catalysts to enhance yield and purity. Common industrial methods include the use of N-bromosuccinimide for bromination and catalytic hydrogenation for the reduction step .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-chloroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Bromo-2-chloroaniline is employed as an important raw material and intermediate in several fields:

    Chemistry: Used in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: Utilized in the development of biochemical assays and as a reagent in biological research.

    Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds, particularly in the development of drugs with antimicrobial and anticancer properties.

    Industry: Used in the production of dyes, pigments, and agrochemicals

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloroaniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • 2-Bromo-5-chloroaniline
  • 4-Bromo-2-chloroaniline
  • 2,3-Dichloroaniline
  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Comparison: 5-Bromo-2-chloroaniline is unique due to its specific substitution pattern, which influences its reactivity and applications. Compared to other similar compounds, it offers distinct advantages in terms of its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The presence of both bromine and chlorine atoms provides unique electronic and steric properties, making it a valuable compound in various chemical processes .

Properties

IUPAC Name

5-bromo-2-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c7-4-1-2-5(8)6(9)3-4/h1-3H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGOLEPGQWYPIBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60397029
Record name 5-bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60811-17-8
Record name 5-bromo-2-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60397029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-5-bromoaniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

90 g of 5-bromo-2-chloronitrobenzene were hydrogenated in 500 ml of methanol at room temperature and under normal pressure with Raney-Nickel as catalyst and hydrogen. Colorless crystals, melting point: 47° C.
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-2-chloroaniline
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